2-Iodo-3-methoxybenzo[b]thiophene
Description
Significance of Benzothiophene (B83047) Derivatives in Academic Research
The benzothiophene core is a recurring motif in a multitude of biologically active compounds and functional materials. nih.gov Its structural similarity to naturally occurring and synthetically important molecules allows for its application in diverse fields. In medicinal chemistry, benzothiophene derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govnih.gov The development of drugs such as raloxifene (B1678788) (for osteoporosis), zileuton (B1683628) (for asthma), and sertaconazole (B158924) (an antifungal agent) underscores the therapeutic potential inherent in this scaffold. ktu.eduwikipedia.org
Beyond pharmaceuticals, benzothiophene-based compounds are integral to materials science. Their inherent fluorescence and electronic properties make them suitable for applications in organic solar cells and thin-film devices. ktu.edu The planarity and potential for π-π stacking of the benzothiophene system contribute to its utility in the design of organic semiconductors and other advanced materials. researchgate.net The continuous exploration of new synthetic methodologies to access diverse benzothiophene derivatives further highlights the enduring importance of this scaffold in chemical research. rsc.orgnih.govrsc.org
The introduction of halogen and alkoxy substituents onto the benzothiophene framework significantly modulates its physicochemical and biological properties. Halogenation, particularly with iodine, is a powerful tool in synthetic chemistry. The carbon-iodine bond is relatively weak, making iodinated benzothiophenes valuable intermediates for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of functional groups. Halogen atoms can also enhance the biological activity of a molecule by influencing its binding affinity to target proteins and improving its metabolic stability. nih.gov
Alkoxy groups, such as the methoxy (B1213986) group, can also profoundly impact a molecule's characteristics. The presence of a methoxy group can alter the electron density of the aromatic system, influencing its reactivity and intermolecular interactions. researchgate.net In the context of medicinal chemistry, alkoxy substituents can improve a compound's solubility and pharmacokinetic profile. The strategic placement of both halogen and alkoxy groups on the benzothiophene scaffold, as seen in 2-Iodo-3-methoxybenzo[b]thiophene, creates a molecule with a unique combination of reactivity and potential for further functionalization, making it a subject of considerable interest in advanced chemical research.
Position of this compound within the Landscape of Substituted Benzothiophene Scaffold Studies
This compound (C9H7IOS) is a specific, multi-substituted benzothiophene that embodies the strategic design principles discussed above. sinfoochem.com Its structure, featuring an iodine atom at the 2-position and a methoxy group at the 3-position, renders it a highly versatile synthetic intermediate. The iodo group serves as a handle for introducing molecular complexity through various cross-coupling reactions, while the methoxy group can influence the electronic nature of the thiophene (B33073) ring and provide a site for potential modification or interaction.
The study of this compound and its analogs contributes to a deeper understanding of structure-activity relationships (SAR) in the broader class of benzothiophene derivatives. nih.gov Research into its synthesis and reactivity provides valuable insights for the development of novel synthetic methodologies. While direct applications of this specific compound may be in the early stages of exploration, its role as a building block for more complex molecules with potential applications in medicine and materials science is significant. The investigation of compounds like this compound is crucial for advancing the field of heterocyclic chemistry and for the continued discovery of new and useful molecules.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C9H7IOS |
| Molecular Weight | 290.12 g/mol |
| CAS Number | 66831-78-5 |
Table 2: Related Benzothiophene Compounds and their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzothiophene | C8H6S | 134.20 | 95-15-8 |
| 2-Iodothiophene | C4H3IS | Not specified | 3437-95-4 |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) | C16H14O2S | 270.3 | 63675-74-1 |
| 2,3-Bis(4-iodophenyl)benzo[b]thiophene | C20H12I2S | 538.2 | Not specified |
| 2-Iodo-3-methoxythiophene | C5H5IOS | 240.06 | 64435-22-9 |
Established Synthetic Pathways to Benzo[b]thiophenes
The construction of the benzo[b]thiophene skeleton can be achieved through various synthetic methodologies, which are broadly categorized into cyclization reactions and transition-metal-catalyzed syntheses. These approaches offer diverse routes to functionalized benzo[b]thiophenes, starting from readily available precursors.
Cyclization Reactions in Benzothiophene Synthesis
Cyclization reactions are a cornerstone in the synthesis of benzo[b]thiophenes, involving the formation of the fused thiophene ring through the creation of a carbon-sulfur or carbon-carbon bond. nih.govorganic-chemistry.orgrsc.org These reactions can be promoted by electrophiles, radicals, or occur via intramolecular C-S bond formation.
Electrophilic cyclization is a powerful method for constructing the benzo[b]thiophene ring system. nih.govorganic-chemistry.orgchim.it This approach typically involves the reaction of an ortho-alkynylthioanisole derivative with an electrophile. The electrophile activates the alkyne, facilitating the intramolecular attack of the sulfur atom to form the thiophene ring. nih.gov
A variety of electrophilic reagents have been successfully employed, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.govuwf.edu For instance, the reaction of o-alkynylthioanisoles with iodine or other iodine sources leads to the formation of 3-iodobenzo[b]thiophenes. researchgate.net This strategy is particularly relevant for the synthesis of iodo-substituted benzo[b]thiophenes. A greener approach to this transformation involves the in-situ generation of iodine from the reaction of iron(III) chloride with sodium iodide in ethanol (B145695). uwf.edu
The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been reported as an effective electrophilic sulfur source for the cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov
Radical cyclization offers an alternative pathway to benzo[b]thiophenes. These reactions often involve the generation of a radical species that initiates an intramolecular cyclization onto a sulfur-containing moiety. rsc.orgresearchgate.netacs.org
One such approach involves the reaction of 1-(2-mercaptophenyl)-2-yn-1-ols with a radical initiator like azobisisobutyronitrile (AIBN) in an alcoholic solvent. This process leads to the formation of 2-alkoxymethylbenzothiophenes through a substitutive heterocyclodehydration. acs.org Another strategy utilizes the reaction of diaryl disulfides with alkynyl esters in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) and a catalyst such as tetraethylammonium (B1195904) bromide (Et₄NBr) to yield highly functionalized benzo[b]thiophenes. chim.it
The direct formation of a carbon-sulfur bond is a key step in many benzo[b]thiophene syntheses. rsc.org This can be achieved through various methods, often involving the cyclization of a suitably substituted aromatic precursor.
A metal-free approach for the synthesis of benzo[b]thiophenes involves the iodine-catalyzed intramolecular C-S bond formation from (Z)-2-(arylthio)-1-arylenamines. This reaction utilizes iodine as a catalyst and oxygen from the air as an oxidant, offering an environmentally friendly route. rsc.org Another strategy involves a tandem base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters, which proceeds via an intramolecular C-S bond formation to provide diversely substituted benzo[b]thiophenes. organic-chemistry.org Furthermore, a transition-metal-free method has been developed for the synthesis of 2-substituted benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide (B99878), proceeding through a direct SNAr-type reaction followed by cyclization and dehydrogenation. organic-chemistry.org
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has emerged as a highly versatile and efficient tool for the synthesis of benzo[b]thiophenes. kfupm.edu.sabenthamdirect.com These methods often allow for the construction of the heterocyclic core with high regioselectivity and functional group tolerance.
Palladium catalysts are particularly prominent in the synthesis of benzo[b]thiophenes. rsc.orgrsc.orgnih.govrsc.org Palladium-catalyzed reactions can facilitate various bond-forming events, including C-S and C-C bond formation, leading to the desired heterocyclic structure.
One common strategy involves the palladium-catalyzed coupling of a sulfur-containing starting material with a suitable coupling partner. For instance, the Sonogashira cross-coupling of 2-iodothiophenol (B3069315) with terminal alkynes, catalyzed by a palladium(II) species, provides a route to 2-substituted benzo[b]thiophenes. rsc.org The proposed mechanism involves an initial Sonogashira coupling followed by an intramolecular cyclization. rsc.org
Another approach is the palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which selectively functionalizes the C2-position. acs.org Palladium iodide (PdI₂) in combination with potassium iodide (KI) has been shown to catalyze the oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes to yield benzo[b]thiophene-3-carboxylic esters. nih.gov Furthermore, a novel palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has been developed via the cleavage of both C-H and C-S bonds. nih.gov
An exploration of modern synthetic strategies reveals a variety of sophisticated methods for constructing the benzo[b]thiophene scaffold, a core structure in many pharmacologically active compounds and organic materials. This article focuses specifically on the chemical compound This compound and its analogues, detailing select metal-catalyzed and metal-free synthetic methodologies. The discussion is confined to the reaction mechanisms and synthetic outcomes as reported in scientific literature.
2 Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile tools for the synthesis of complex heterocyclic systems like benzo[b]thiophenes. Catalysts based on copper, cobalt, and iridium have been prominently featured in the development of efficient cyclization and functionalization reactions.
2 Copper-Catalyzed Transformations
Copper catalysts are widely employed for the formation of carbon-sulfur bonds, a key step in the synthesis of benzothiophenes. These methods often proceed via domino or sequential reactions, enabling the construction of the heterocyclic core from readily available starting materials.
One efficient approach involves a copper-catalyzed domino process for synthesizing 2-acylbenzo[b]thiophenes. This method utilizes 2-iodoketones and a xanthate as a sulfur source. rsc.org A significant advantage of this reaction is the in situ generation of iodine (I₂) from the potassium iodide (KI) byproduct, which facilitates the subsequent aromatization of a dihydrobenzo[b]thiophene intermediate. rsc.org The catalytic cycle is initiated by the reduction of a copper(II) catalyst to a copper(I) species by the xanthate. rsc.org
Another strategy employs a copper-catalyzed sulfuration of 3-(2-iodophenyl)-1-arylpropan-1-ones with potassium sulfide (K₂S) under aerobic conditions. nih.gov This reaction proceeds through the formation of a dihydrobenzo[b]thiophene intermediate, which is subsequently oxidized to the aromatic benzothiophene product. nih.govresearchgate.net
Furthermore, copper(I) iodide (CuI), in combination with ligands such as 1,10-phenanthroline, catalyzes the reaction between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids. organic-chemistry.org This process involves a sequential Ullmann-type C-S bond coupling followed by an intramolecular Wittig reaction to yield the benzothiophene ring system. organic-chemistry.org Copper(II) acetate (B1210297) [Cu(OAc)₂] has also been used to catalyze the α-C-H functionalization of 2-iodochalcones with xanthate as the sulfur source, leading to 2-acylbenzo[b]thiophenes. organic-chemistry.org
| Catalyst System | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu-catalyst / Xanthate | 2-Iodoketones | 2-Acylbenzo[b]thiophenes | Domino reaction; in situ iodine generation. | rsc.org |
| Cu-catalyst / K₂S | 3-(2-Iodophenyl)-1-arylpropan-1-ones | 2-Acylbenzo[b]thiophenes | Aerobic conditions; proceeds via a dihydro intermediate. | nih.govresearchgate.net |
| CuI / 1,10-phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids | Benzo[b]thiophenes | Sequential Ullmann coupling and Wittig reaction. | organic-chemistry.org |
| Cu(OAc)₂ / Xanthate | 2-Iodochalcones | 2-Acylbenzo[b]thiophenes | α-C-H functionalization and cyclization. | organic-chemistry.org |
3 Cobalt-Catalyzed Methods
Cobalt catalysis provides an alternative pathway for constructing benzothiophene derivatives, often involving C-H activation or migratory arylzincation reactions. These methods are valued for their sustainability and modularity.
A modular synthesis of benzothiophenes utilizes a cobalt-catalyzed migratory arylzincation of an alkyne. rsc.org This reaction generates an ortho-alkenylarylzinc species, which serves as a versatile intermediate. This zinc species can be directly converted into a benzothiophene derivative by reacting it with elemental sulfur in the presence of a copper(I) catalyst. rsc.org This approach allows for the preparation of multisubstituted benzothiophenes with diverse substitution patterns on the benzene (B151609) ring. rsc.org
In a different application, cobalt catalysts have been used in the diastereoselective oxidative annulation of benzothiophene-1,1-dioxide with aminoquinolinamides. acs.orgnih.gov This reaction proceeds through a double C-H activation under mild conditions, leading to the formation of annulated benzothiophenes. acs.orgnih.gov
| Catalyst System | Starting Materials | Key Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|
| Co-catalyst | Alkynes, Arylzinc reagents | ortho-Alkenylarylzinc species | Modular approach via migratory arylzincation. | rsc.org |
| Co-catalyst | Benzothiophene-1,1-dioxide, Aminoquinolinamides | Annulated benzothiophenes | Diastereoselective double C-H activation. | acs.orgnih.gov |
4 Iridium-Catalyzed Hydrogen Transfer
Iridium catalysts have proven effective in facilitating hydrogen transfer reactions, enabling the synthesis of heterocycles from benzylic alcohols in a process that avoids stoichiometric heavy metal oxidants. organic-chemistry.orgacs.org
The synthesis of substituted benzofurans, benzothiophenes, and indoles can be achieved from the corresponding substituted benzylic alcohols using an iridium catalyst. organic-chemistry.orgnih.gov A common catalytic system for this transformation is the iridium complex [IrCp*Cl₂]₂. The reaction is performed in the presence of a co-oxidant, typically p-benzoquinone, which regenerates the active catalyst by accepting hydrogen. organic-chemistry.orgacs.org This method allows for the efficient oxidation of the alcohol and subsequent cyclization to form the heterocyclic ring. organic-chemistry.org The process is chemoselective and offers a green alternative to traditional oxidation methods. organic-chemistry.orgacs.org
| Catalyst System | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [IrCpCl₂]₂ / *p-Benzoquinone | Substituted benzylic alcohols | Benzothiophenes, Benzofurans, Indoles | Oxidative cyclization via hydrogen transfer. | organic-chemistry.orgacs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IOS/c1-11-8-6-4-2-3-5-7(6)12-9(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJEEOZSOPDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497707 | |
| Record name | 2-Iodo-3-methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66831-78-5 | |
| Record name | 2-Iodo-3-methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 2 Iodo 3 Methoxybenzo B Thiophene
Functionalization at the Iodine Position
The iodine atom serves as a versatile handle for the introduction of new functional groups onto the benzo[b]thiophene scaffold. This is primarily achieved through transition metal-catalyzed reactions that exploit the reactivity of the carbon-iodine bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-Iodo-3-methoxybenzo[b]thiophene, these reactions enable the straightforward synthesis of diverse 2-substituted benzo[b]thiophene derivatives. nih.gov The general scheme involves the reaction of the iodo-substituted benzo[b]thiophene with a suitable coupling partner in the presence of a palladium catalyst and a base.
A variety of palladium-catalyzed coupling reactions have been successfully employed for the functionalization of similar iodo-substituted benzo[b]thiophenes, including Suzuki-Miyaura, Sonogashira, Heck, and carboalkoxylation reactions. nih.gov These methods offer a convergent and efficient route to a library of medicinally relevant benzo[b]thiophene structures. nih.gov
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. While specific examples for this compound are not detailed in the provided search results, the successful Suzuki-Miyaura coupling of other 3-iodobenzo[b]thiophenes with various boronic acids demonstrates the feasibility of this transformation. nih.gov For instance, the coupling of methyl sulfone-containing 3-iodobenzo[b]thiophenes with a range of boronic acids has been achieved using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate, affording the desired 2,3-disubstituted benzo[b]thiophenes. nih.gov The reaction is generally tolerant of a variety of functional groups on the boronic acid partner. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodobenzo[b]thiophene (B1338381) Derivatives
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product |
|---|---|---|---|---|
| 3-Iodobenzo[b]thiophene derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Arylbenzo[b]thiophene derivative |
| 3-Iodobenzo[b]thiophene derivative | Heteroarylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Heteroarylbenzo[b]thiophene derivative |
This table is illustrative and based on the general reactivity described for similar compounds. nih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been successfully applied to 3-iodobenzo[b]thiophene derivatives, indicating its potential for functionalizing this compound. nih.gov The reaction typically employs a palladium catalyst, often in combination with a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org For example, the Sonogashira coupling of methyl sulfone-containing 3-iodobenzo[b]thiophenes with various terminal alkynes has been carried out under microwave irradiation to yield the corresponding alkynylated benzo[b]thiophenes. nih.gov
A related palladium-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to synthesize 2-substituted benzo[b]thiophenes in moderate to good yields. scispace.comresearchgate.net This process involves an initial Sonogashira coupling followed by a cyclization step. scispace.com
Table 2: Examples of Sonogashira Coupling with 3-Iodobenzo[b]thiophene Derivatives
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product |
|---|---|---|---|
| 3-Iodobenzo[b]thiophene derivative | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 3-Alkynylbenzo[b]thiophene derivative |
This table is illustrative and based on the general reactivity described for similar compounds. nih.gov
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction has been utilized for the functionalization of 3-iodobenzo[b]thiophenes, suggesting its applicability to this compound. nih.gov For instance, methyl sulfone-substituted, olefin-containing benzo[b]thiophenes have been synthesized via the Heck coupling of 3-iodobenzo[b]thiophenes with styrenes. nih.gov The reaction is a powerful tool for creating C-C bonds and introducing vinyl groups. organic-chemistry.orgnih.gov
Recent advancements have focused on developing more environmentally friendly protocols for the Heck reaction, for example, by using greener solvents like Cyrene and heterogeneous catalysts such as Pd/C. rsc.org
Table 3: Examples of Heck Coupling with 3-Iodobenzo[b]thiophene Derivatives
| Reactant 1 | Reactant 2 (Alkene) | Catalyst | Product |
|---|---|---|---|
| 3-Iodobenzo[b]thiophene derivative | Styrene derivative | Pd catalyst | 3-(Styryl)benzo[b]thiophene derivative |
This table is illustrative and based on the general reactivity described for similar compounds. nih.gov
Carboalkoxylation reactions, which introduce an ester functionality, have also been performed on 3-iodobenzo[b]thiophene derivatives using palladium catalysis. nih.gov This transformation is typically carried out under a carbon monoxide atmosphere in the presence of an alcohol. nih.gov The synthesis of methyl sulfone-substituted, ester-containing benzo[b]thiophenes has been achieved through the carboalkoxylation of 3-iodobenzo[b]thiophenes with primary alcohols. nih.gov This method provides a direct route to benzo[b]thiophene carboxylic acid esters.
Table 4: Example of Carboalkoxylation with a 3-Iodobenzo[b]thiophene Derivative
| Reactant 1 | Reactants | Catalyst | Product |
|---|---|---|---|
| 3-Iodobenzo[b]thiophene derivative | CO, Primary alcohol | Pd catalyst | Benzo[b]thiophene-3-carboxylate derivative |
This table is illustrative and based on the general reactivity described for similar compounds. nih.gov
Beyond palladium-catalyzed reactions, the iodine moiety on the benzo[b]thiophene ring can potentially undergo other substitution and derivatization reactions. For instance, iodocyclization reactions are known to produce iodinated heterocycles. researchgate.net While not a direct substitution on a pre-formed this compound, this highlights the role of iodine in the synthesis of complex heterocyclic systems. The electrophilic nature of iodine allows for its incorporation into molecules through reactions with electron-rich systems. stackexchange.com
Further derivatization of the iodine position could potentially be achieved through metal-halogen exchange reactions followed by quenching with an electrophile, although specific examples for this compound were not found in the provided search results.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Iodine Handle
Influence of the Methoxy (B1213986) Group on Reactivity and Electronic Properties of the Benzothiophene (B83047) System
The methoxy group (–OCH₃) at the 3-position of the benzo[b]thiophene core significantly modulates the electronic environment of the ring system, thereby influencing its reactivity. This influence is twofold, operating through competing resonance and inductive effects.
The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzothiophene ring. This resonance effect increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the methoxy group. Consequently, the methoxy group is considered an electron-donating group by resonance, which generally activates the aromatic ring towards electrophilic substitution.
The presence of the methoxy group can also influence the physical and spectroscopic properties of the benzothiophene system. For instance, studies on related methoxy-substituted heteroaromatic compounds have shown that the position of the methoxy group can affect the absorption and emission wavelengths of the molecule.
Reactivity of the Benzothiophene Core in the Presence of the 2-Iodo and 3-Methoxy Substituents
The benzothiophene core, substituted with both a 2-iodo and a 3-methoxy group, exhibits a rich and varied reactivity profile. The carbon-iodine bond at the 2-position is the primary site for many chemical transformations, particularly for transition-metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group, making this compound a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions that can be anticipated for this substrate include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the 2-iodobenzothiophene with an organoboron compound, such as a boronic acid or ester. This reaction is a powerful tool for the formation of biaryl and vinyl-substituted benzothiophenes. The general conditions for this type of reaction are summarized in the table below.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the 2-iodobenzothiophene with a terminal alkyne. wikipedia.org This method provides a direct route to 2-alkynylbenzo[b]thiophenes, which are valuable precursors for further synthetic elaborations. wikipedia.orgorganic-chemistry.org
Heck Coupling: In this palladium-catalyzed reaction, the 2-iodobenzothiophene is coupled with an alkene to form a new carbon-carbon bond, typically leading to the formation of 2-vinylbenzothiophenes.
The methoxy group at the 3-position, being electron-donating, can influence the reactivity of the 2-iodo group. It can affect the rate and efficiency of the cross-coupling reactions by modulating the electron density at the reaction center.
Below is an interactive data table summarizing the typical conditions for these palladium-catalyzed cross-coupling reactions.
| Reaction Name | Catalyst | Ligand (optional) | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF, Water | 80-120 °C |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF, Toluene | Room Temp - 100 °C |
| Heck Coupling | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-140 °C |
Synthesis of Polyheterocyclic Compounds Incorporating Benzothiophene Units
The functionalized benzothiophene core of this compound serves as an excellent starting point for the construction of more complex, fused polyheterocyclic systems. These larger, often planar, aromatic structures are of significant interest in materials science and medicinal chemistry.
One common strategy involves an initial cross-coupling reaction at the 2-position, followed by an intramolecular cyclization reaction. For example, a Sonogashira coupling to introduce an appropriately substituted alkyne can be followed by an intramolecular cyclization to form a new fused ring.
A notable application is the synthesis of benzothieno[3,2-b]benzofurans . These are polycyclic aromatic compounds containing both thiophene (B33073) and furan (B31954) rings. The synthesis can be achieved through an intramolecular dehydrogenative C–O coupling reaction of a 2-aryl-3-hydroxybenzothiophene precursor. nih.gov While not a direct reaction of this compound, this highlights the utility of substituted benzothiophenes in building such fused systems. The general synthetic approach often involves creating a precursor that can undergo intramolecular cyclization to form the additional heterocyclic ring. For instance, a Suzuki coupling of this compound with a suitably functionalized boronic acid could yield a precursor primed for a subsequent ring-closing reaction to afford a novel polyheterocyclic compound.
The development of efficient methods to construct these fused systems is an active area of research, with palladium-catalyzed intramolecular C-H/C-H coupling being another powerful strategy. researchgate.net
Structure Activity Relationship Sar and Ligand Design Principles
General SAR Studies of Benzothiophene (B83047) Derivatives
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to active compounds and its ability to serve as a core for developing new, potent lead molecules. nih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a versatile foundation for a wide array of pharmacologically active derivatives. ijpsjournal.com
Extensive research has demonstrated that benzothiophene derivatives possess a broad spectrum of biological activities. These include:
Antimicrobial nih.gov
Anti-inflammatory ijpsjournal.comktu.edu
Antioxidant nih.govijpsjournal.com
Antitubercular ijpsjournal.comnih.gov
Antidiabetic ijpsjournal.comnih.gov
Anticonvulsant ijpsjournal.com
The therapeutic potential of these derivatives has led to the development of several clinically used drugs, such as the osteoporosis treatment Raloxifene (B1678788) and the anti-asthmatic drug Zileuton (B1683628). ktu.edu The wide-ranging activities of benzothiophene derivatives have spurred significant interest among medicinal chemists in their SAR, aiming to design more active and less toxic therapeutic agents. nih.gov
The following table summarizes the diverse biological activities reported for various benzothiophene derivatives, highlighting the versatility of this scaffold in drug discovery.
| Biological Activity | Description |
| Antimicrobial | Effective against various bacterial and fungal strains. nih.govnih.govresearchgate.net |
| Anticancer | Shows potential in cancer treatment through mechanisms like inhibition of protein tubulin polymerization and cell proliferation. ktu.edu |
| Anti-inflammatory | Exhibits anti-inflammatory effects, with some derivatives designed as dual inhibitors of 5-LOX/COX. ijpsjournal.com |
| Antidiabetic | Certain derivatives have shown promise as antidiabetic agents. ijpsjournal.comnih.gov |
| Anticonvulsant | The scaffold has been explored for its potential in managing convulsions. ijpsjournal.com |
| Antioxidant | Some derivatives have demonstrated significant antioxidant capacities. nih.govias.ac.in |
Impact of Iodine Substitution on Biological Activity Profiles
The introduction of a halogen atom, such as iodine, onto the benzothiophene scaffold can significantly influence the molecule's biological activity. Halogens can alter the pharmacokinetic and pharmacodynamic properties of a compound by affecting its lipophilicity, metabolic stability, and binding interactions with biological targets.
Specifically, iodo-substituted benzothiophene derivatives have been investigated for their therapeutic potential. For instance, studies on 3-halobenzo[b]thiophenes have revealed their antimicrobial properties. researchgate.net In one study, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and identified as a potential antifungal agent. ias.ac.in This suggests that the presence of iodine at the C3 position of the benzothiophene ring can be a key determinant of its antimicrobial activity.
The use of molecular iodine as a catalyst in the synthesis of benzothiophene derivatives is also well-documented, highlighting its role in facilitating the formation of this important heterocyclic system. thieme-connect.comnih.gov While direct studies on 2-Iodo-3-methoxybenzo[b]thiophene are limited, the known impact of iodine on related structures underscores the importance of this substituent in modulating the biological profile of the parent compound.
Role of Methoxy (B1213986) Groups in Modulating Pharmacological Effects
The methoxy group (–OCH3) is a common substituent in many natural products and synthetic drug molecules, valued for its ability to favorably influence a compound's pharmacological profile. nih.gov Its presence can enhance ligand-target binding, improve physicochemical properties, and positively affect absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net
The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, but its combined functionalities often lead to unique effects that are more than the sum of its parts. nih.gov In the context of a benzothiophene scaffold, a methoxy group can:
Enhance Binding Affinity : By participating in hydrogen bonding or hydrophobic interactions within the binding site of a biological target, the methoxy group can increase the potency of a compound. researchgate.net
Improve Physicochemical Properties : The addition of a methoxy group can alter a molecule's solubility, lipophilicity, and electronic distribution, which can in turn affect its absorption and distribution in the body.
Influence Metabolism : The methoxy group can be a site for metabolic O-demethylation, which can either lead to the deactivation of a drug or its conversion into an active metabolite.
The strategic placement of methoxy groups is a key consideration in medicinal chemistry for optimizing the therapeutic potential of a lead compound. nih.gov
Conformational and Stereochemical Considerations in Benzothiophene Scaffolds
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical for its interaction with biological targets. The benzothiophene scaffold, being a rigid bicyclic system, imposes certain conformational constraints on its derivatives.
The planarity of the benzothiophene ring system can influence how the molecule fits into the binding pocket of an enzyme or receptor. The substituents on the ring can adopt different spatial orientations, which can be crucial for biological activity. For example, in the design of some benzothiophene-chalcone hybrids, the chalcone (B49325) moiety is "blocked" into a more rigid conformation by the benzothiophene ring, which can impact its inhibitory activity. nih.gov
While specific stereochemical studies on this compound are not widely available, the general principles of stereochemistry apply. If a benzothiophene derivative contains chiral centers, the different enantiomers or diastereomers can exhibit significantly different biological activities and metabolic fates. Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective benzothiophene-based therapeutic agents.
Computational Approaches to SAR Elucidation and Ligand Design
Computational methods are powerful tools in modern drug discovery for elucidating SAR and designing new ligands. nih.gov These approaches allow for the prediction of how a molecule will interact with a biological target, helping to prioritize the synthesis of compounds with the highest potential for desired activity.
For benzothiophene derivatives, various computational techniques have been employed:
Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR studies have been used to develop models that correlate the structural features of benzothiophene derivatives with their biological activities. These models can predict the inhibitory activity of new compounds and identify the key molecular features that influence potency and selectivity. nih.gov
Molecular Docking : This technique predicts the preferred binding orientation of a ligand to a target protein. ijpsjournal.com Molecular docking studies have been used to analyze the binding modes of benzothiophene derivatives with enzymes such as cholinesterases and to elucidate the interactions that contribute to their inhibitory effects. nih.gov
These computational approaches provide valuable insights into the SAR of benzothiophene derivatives and guide the rational design of new compounds with improved pharmacological properties.
The diverse biological activities of benzothiophene derivatives stem from their ability to interact with a variety of biological targets. ijpsjournal.com Computational and experimental studies have identified several specific targets for this class of compounds.
The table below provides examples of biological targets that have been shown to interact with benzothiophene derivatives.
| Biological Target | Type | Therapeutic Area |
| N-myristoyltransferase (NMT) | Enzyme | Antimalarial nih.gov |
| Cholinesterases (AChE and BChE) | Enzymes | Neurodegenerative Diseases nih.gov |
| Monoamine Oxidase (MAO) | Enzyme | Neurodegenerative Diseases nih.gov |
| Peroxisome Proliferator-Activated Receptor (PPAR) | Nuclear Receptor | Metabolic Diseases google.com |
These examples demonstrate the ability of the benzothiophene scaffold to serve as a template for designing ligands that can selectively target different biological macromolecules, leading to a wide range of potential therapeutic applications. The specific substitution pattern on the benzothiophene ring, such as the presence of an iodo group at the 2-position and a methoxy group at the 3-position, would be expected to modulate the binding affinity and selectivity for these and other targets.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodo-3-methoxybenzo[b]thiophene, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the aromatic protons of the benzo[b]thiophene core and the protons of the methoxy (B1213986) group. The fused ring system contains four aromatic protons (H-4, H-5, H-6, and H-7), and there are no protons on the thiophene (B33073) ring itself. The methoxy group (-OCH₃) at the C-3 position would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the absence of adjacent protons for spin-spin coupling.
The four protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets), likely appearing in the aromatic region between δ 7.0 and δ 8.0 ppm. The exact chemical shifts and coupling constants would depend on the electronic environment created by the fused thiophene ring and the substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of structurally similar benzo[b]thiophene derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₃ | 3.8 – 4.0 | Singlet (s) |
| Ar-H (H-4, H-5, H-6, H-7) | 7.0 – 8.0 | Multiplet (m) |
The decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the iodine (C-2) is expected to have a significantly shifted signal due to the heavy atom effect of iodine. This signal would likely appear at a lower chemical shift than a typical sp² carbon, potentially in the δ 90-100 ppm range. The carbon bearing the methoxy group (C-3) would be observed further downfield. The carbon of the methoxy group itself is anticipated to resonate around δ 55-60 ppm. The remaining seven aromatic carbons of the benzo[b]thiophene skeleton would produce signals in the characteristic aromatic region of δ 110-145 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on the analysis of iodo- and methoxy-substituted aromatic systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-I (C-2) | 90 – 100 |
| C-O (C-3) | 145 – 155 |
| -OCH₃ | 55 – 60 |
| Aromatic Carbons (7 signals) | 110 – 145 |
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons in the aromatic ring system. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons over two to three bonds. These experiments are crucial for confirming the precise substitution pattern on the benzo[b]thiophene core.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound, the molecular formula is C₉H₇IOS. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S, and ¹²⁷I). The molecular ion peak ([M]⁺•) in the mass spectrum would correspond to this value, confirming the elemental composition. sinfoochem.com The calculated exact mass also helps to distinguish the compound from other isomers or compounds with the same nominal mass.
Table 3: Molecular Weight and Exact Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇IOS |
| Molecular Weight (Nominal) | 290 g/mol |
| Monoisotopic Mass (Exact) | 289.9262 g/mol |
Common fragmentation patterns in the mass spectrum would likely involve the loss of the iodine atom ([M-I]⁺) or the methyl group from the methoxy ether ([M-CH₃]⁺), leading to significant fragment ions. The presence of an ion at m/z 127 would be a strong indicator of an iodine-containing compound. docbrown.info
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy techniques provide further confirmation of functional groups and the conjugated system.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include:
C-H stretching for the aromatic ring protons, typically appearing just above 3000 cm⁻¹.
C-H stretching for the methoxy group, usually found in the 2950-2850 cm⁻¹ region.
C=C stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ range.
C-O stretching for the aryl-alkyl ether linkage of the methoxy group, which gives a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-I stretching , which would appear in the fingerprint region at lower wavenumbers, typically between 600 and 500 cm⁻¹. docbrown.info
X-ray Crystallography for Solid-State Structure Determination
Studies on compounds such as 2-iodo-6-methoxybenzo[b]thiophene reveal a fused bicyclic system. This system comprises a benzene ring fused to a thiophene moiety. The presence of the iodine atom at the 2-position and the methoxy group at the 3-position is expected to influence the planarity and intermolecular interactions of the molecule.
In analogous structures like 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene, the aromatic system is largely planar, with only slight distortions in the dihedral angles between the benzene and thiophene rings, typically less than 5 degrees. The bulky iodine atom can cause some steric hindrance, which may lead to minor deviations from planarity. The carbon-iodine (C-I) and carbon-sulfur (C-S) bond lengths are key parameters in defining the geometry of the thiophene ring.
The solid-state packing of this compound is likely to be influenced by intermolecular forces such as halogen bonding, where the iodine atom acts as a halogen bond donor. This type of interaction plays a crucial role in the crystal lattice formation of many halogenated organic compounds.
A summary of crystallographic data for a structurally related compound, 2-iodo-6-methoxybenzo[b]thiophene, is presented below to provide an approximation of the expected values for this compound.
Table 1: Crystallographic Data for a Structurally Related Benzo[b]thiophene Derivative
| Parameter | Value |
|---|---|
| Compound | 2-iodo-6-methoxybenzo[b]thiophene |
| Molecular Formula | C₉H₇IOS |
| Density | 1.823 g/cm³ |
| Refractive Index | 1.708 |
| C-I Bond Length | ~2.076 Å |
| C-S Bond Length | ~1.746 Å |
| Dihedral Angle (Benzene-Thiophene) | <5° |
Other Spectroscopic and Analytical Techniques for Compound Characterization
Beyond X-ray crystallography, a range of spectroscopic and analytical techniques are essential for the comprehensive characterization of this compound, confirming its identity, purity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure. For a related compound, 2-iodo-6-methoxybenzo[b]thiophene, the ¹H NMR spectrum shows distinct signals for the methoxy group protons and the aromatic protons on the benzo[b]thiophene core. The electron-withdrawing effect of the iodine atom typically deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield). Similarly, in the ¹³C NMR spectrum, the carbon atom bonded to the iodine (C-2) is expected to show a characteristic chemical shift due to the heavy atom effect.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₇IOS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 290.12 g/mol . sinfoochem.com The fragmentation pattern can provide further structural information, often showing the loss of the iodine atom or the methoxy group.
Elemental Analysis: This technique determines the elemental composition of the compound, providing the percentage of carbon, hydrogen, and sulfur. The experimentally determined percentages should align with the calculated values for the molecular formula C₉H₇IOS.
Table 2: Spectroscopic and Analytical Data for this compound and Related Compounds
| Technique | Compound | Observed Data |
|---|---|---|
| ¹H NMR | 2-iodo-6-methoxybenzo[b]thiophene | Methoxy protons (δ): ~3.85-3.88 ppm; Aromatic protons show characteristic shifts. |
| ¹³C NMR | 2-iodo-6-methoxybenzo[b]thiophene | C-2 carbon (bonded to I) appears at δ 95–105 ppm. |
| Mass Spectrometry (EI) | 2-iodo-6-methoxybenzo[b]thiophene | m/z 290.0 [M]⁺ |
| Molecular Formula | This compound | C₉H₇IOS sinfoochem.com |
| Molecular Weight | This compound | 290.12 g/mol sinfoochem.com |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For many substituted benzo[b]thiophenes, DFT calculations have provided valuable insights. However, no dedicated DFT studies have been published for 2-Iodo-3-methoxybenzo[b]thiophene.
Optimized Molecular Geometries and Electronic Structure
For related compounds, such as other halogenated or methoxy-substituted benzo[b]thiophenes, DFT has been used to predict their three-dimensional structures and the distribution of electrons within the molecule. These calculations are crucial for understanding how the molecule's shape and electronic character influence its interactions with other molecules. For instance, studies on the isomeric 2-iodo-6-methoxybenzo[b]thiophene have utilized DFT to understand its molecular geometry. However, specific bond lengths, bond angles, and charge distributions for this compound are not available in the current literature.
Vibrational Frequencies and Spectroscopic Parameter Prediction
DFT is also employed to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can aid in the interpretation of experimental spectroscopic data. While IR spectra have been reported for the 2-iodo-6-methoxy isomer, a computational analysis of the vibrational modes of this compound has not been performed.
HOMO-LUMO Energy Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and its electronic transitions, which are observed in UV-Visible spectroscopy. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. While HOMO-LUMO analyses have been conducted for various benzo[b]thiophene derivatives to assess their potential in materials science and medicinal chemistry, no such analysis has been published for this compound. nih.gov
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a compound. Conformational analysis, often performed in conjunction with MD, explores the different spatial arrangements of a molecule and their relative energies. For some benzo[b]thiophene derivatives, these methods have been used to understand how they interact with their environment. nih.govnih.govnih.gov However, there are no published molecular dynamics simulations or detailed conformational analyses specifically for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds. Numerous QSAR studies have been performed on various classes of heterocyclic compounds, including some benzo[b]thiophene derivatives, to predict their anticancer, antimicrobial, or other biological activities. chula.ac.thsigmaaldrich.com However, no QSAR models have been developed that specifically include or predict the activity of this compound.
Prediction of Molecular Properties for Research Applications
Theoretical and computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties before a compound is even synthesized. For a molecule like this compound, these predictive studies are invaluable for guiding synthesis efforts, understanding potential applications, and anticipating its behavior in various chemical and biological systems. While specific computational studies dedicated exclusively to this compound are not prevalent in publicly accessible literature, the properties of this molecule can be inferred from computational analyses of its close structural isomers and related benzo[b]thiophene derivatives.
Methodologies such as Density Functional Theory (DFT) and in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) are commonly employed. DFT calculations can elucidate electronic structure, reactivity, and spectroscopic characteristics, while ADME predictions are crucial for assessing the drug-likeness of a compound.
Electronic and Structural Properties
Computational methods are adept at predicting the geometric and electronic properties of molecules. For benzo[b]thiophene derivatives, DFT calculations can determine bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. These structural parameters are critical as they influence how the molecule interacts with other molecules or biological targets.
For instance, studies on the closely related isomer, 2-iodo-6-methoxybenzo[b]thiophene, provide insight into the expected structural features. The fusion of the benzene (B151609) and thiophene (B33073) rings results in a largely planar bicyclic system. The presence of the iodine atom at the 2-position and the methoxy (B1213986) group at the 3-position would introduce specific electronic and steric effects. The iodine atom, being large and polarizable, can participate in halogen bonding, an important non-covalent interaction in crystal engineering and molecular recognition. The methoxy group acts as an electron-donating group, influencing the electron density distribution across the aromatic system.
Quantum chemical calculations can predict key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For related benzo[b]thiophene derivatives used in organic electronics, these properties are tuned to achieve desired semiconductor characteristics. mdpi.com
Predicted Molecular Descriptors
A range of molecular descriptors can be calculated to predict the physicochemical properties of this compound. These are essential for applications in medicinal chemistry and materials science. While direct data for the target molecule is scarce, predictions for related structures are illustrative.
| Property | Predicted Value Range | Significance in Research Applications |
|---|---|---|
| Molecular Weight (g/mol) | ~290.12 | Influences solubility, diffusion, and membrane permeability. Important for drug-likeness (e.g., Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 30-50 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| LogP (Lipophilicity) | 3.5 - 4.5 | Measures the lipophilicity of a compound, affecting its absorption, distribution, and interaction with biological membranes. |
| Hydrogen Bond Donors | 0 | A key parameter in assessing drug-likeness and potential for intermolecular interactions. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Sulfur) | Affects solubility and binding affinity to biological targets. |
Note: The values in Table 1 are estimates based on the known properties of similar structures and general computational models for benzo[b]thiophene derivatives. The molecular weight is based on the specific formula C₉H₇IOS. sinfoochem.com
Reactivity and Potential for Functionalization
Computational models can predict sites of reactivity within the molecule. Molecular Electrostatic Potential (MEP) maps, for example, visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the iodine atom at the C2 position represents a key site for functionalization through reactions like Suzuki-Miyaura coupling, a common strategy for elaborating benzo[b]thiophene scaffolds. The electron-rich nature of the thiophene and benzene rings makes them susceptible to electrophilic substitution, with the precise positions of attack influenced by the directing effects of the methoxy and iodo substituents.
Spectroscopic Properties Prediction
Theoretical calculations are frequently used to predict spectroscopic data, which aids in the characterization of newly synthesized compounds.
| Spectroscopic Technique | Predicted Feature | Predicted Chemical Shift/Frequency Range |
|---|---|---|
| ¹H NMR | Methoxy Protons (-OCH₃) | δ 3.8 - 4.0 ppm |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm |
| ¹³C NMR | Carbon attached to Iodine (C-2) | δ 90 - 105 ppm |
| ¹³C NMR | Carbon attached to Methoxy (C-3) | δ 150 - 160 ppm |
| IR Spectroscopy | C-O Stretch (methoxy) | ~1250 cm⁻¹ |
Note: The predicted NMR and IR data are based on computational models and experimental data from analogous compounds like 2-iodo-6-methoxybenzo[b]thiophene. The deshielding effect of the iodine atom significantly influences the chemical shift of the adjacent carbon atom.
These predicted properties, from electronic structure to ADME profiles, provide a comprehensive theoretical framework that is essential for the rational design of experiments. They allow researchers to prioritize synthetic targets and explore the potential of this compound in fields such as medicinal chemistry and materials science with greater efficiency. mdpi.comepstem.net
Emerging Applications in Materials Science
Organic Semiconductors and Electronic Devices
Organic semiconductors are at the heart of flexible electronics, offering advantages like low-cost fabrication and mechanical pliability. Benzo[b]thiophene derivatives are frequently utilized as the core structure for these materials due to their excellent charge transport capabilities and environmental stability. While 2-Iodo-3-methoxybenzo[b]thiophene itself is not typically the final active material, it serves as an essential precursor. The reactive iodine at the 2-position is a prime site for cross-coupling reactions, enabling the extension of the π-conjugated system, a key strategy for enhancing semiconductor performance. nih.gov
Organic field-effect transistors (OFETs) are fundamental components of flexible circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. researchgate.net Fused thiophene (B33073) systems, particularly those based on the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT) core, have demonstrated exceptionally high mobilities. nih.govacs.orgmdpi.com For instance, derivatives like 2,7-diphenyl BTBT (DPh-BTBT) and various dialkyl-BTBTs (Cn-BTBTs) have achieved hole mobilities exceeding 1.0 cm²/Vs, with some even reaching over 3.0 cm²/Vs. nih.gov
The synthesis of these high-performance materials often relies on building blocks like this compound. The methoxy (B1213986) group can influence the molecule's solubility and energy levels, while the iodine atom provides a reactive handle for constructing the larger, more complex BTBT structures through reactions like Suzuki coupling. rsc.org This synthetic versatility allows for the systematic engineering of materials to optimize molecular packing and achieve superior electronic performance. rsc.org
Table 1: Performance of Selected Benzothiophene-Based Organic Field-Effect Transistors
| Compound/Material | Fabrication Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| 2,7-Diphenyl BTBT (DPh-BTBT) | Vapor-Deposited | Up to 2.0 | 10⁸ | nih.govresearchgate.net |
| Dialkyl-BTBTs (Cn-BTBTs) | Solution-Processed | > 1.0 | > 10⁷ | nih.gov |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Vapor-Deposited | > 3.0 | > 10⁷ | nih.gov |
| 2-(4-hexylphenyl) acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C6-Ph-BTBT) | Vacuum-Deposited | 4.6 | 2.2 x 10⁷ | rsc.org |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Solution Shearing | 0.42 | > 10⁸ | rsc.org |
| Benzothieno[2,3-b]thiophene Derivative (BTTB) | Not Specified | 0.46 | > 10⁷ | rsc.org |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution Shearing | 0.005 | > 10⁶ | mdpi.com |
In the realm of display and lighting technology, organic light-emitting diodes (OLEDs) have become prominent due to their superior contrast, color gamut, and form factor. The efficiency and stability of an OLED depend on the intricate balance of materials within its emissive and charge-transporting layers. google.com Benzo[b]thiophene derivatives serve as crucial building blocks for the organic materials used in these devices. They can be incorporated into host materials, which constitute the bulk of the emissive layer, or into the light-emitting dopants themselves. The functionalization of the benzo[b]thiophene core, enabled by precursors like this compound, allows for the tuning of photophysical properties such as emission color and quantum efficiency. beilstein-journals.org
Photovoltaic Applications
Organic photovoltaics (OPVs) offer a promising route to low-cost, lightweight, and flexible solar energy conversion. The core of an OPV device is the bulk heterojunction, a blend of electron-donating and electron-accepting organic semiconductors. The design of novel donor materials with broad absorption spectra and appropriate energy levels is a key area of research. nih.gov
Fused-thiophene-based molecules are extensively used as donor materials in OPVs. mdpi.com The benzo[b]thiophene scaffold, when appropriately functionalized, can be used to construct donor molecules with high power conversion efficiencies (PCE). For example, a donor material based on dithieno[3,2-b:2',3'-d]thiophene and pyrene (B120774) achieved a PCE of 3.60%. mdpi.com Theoretical studies on benzodithiophene-based donor molecules suggest that targeted molecular design can lead to even higher efficiencies, with some designs predicting a PCE of over 21%. rsc.org The synthetic accessibility provided by intermediates like this compound is critical for realizing these advanced molecular architectures and pushing the performance of organic solar cells.
Advanced Materials Synthesis and Functionalization Based on Benzothiophene Scaffolds
The true value of this compound in materials science lies in its role as a versatile synthetic intermediate. The C-I bond at the 2-position is significantly weaker than C-H or C-C bonds, making it an ideal site for transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of modern organic materials synthesis.
Key synthetic transformations involving this compound include:
Suzuki-Miyaura Coupling: The iodine atom can be readily substituted by a wide range of aryl or vinyl groups using boronic acids or esters. This is a primary method for extending the π-conjugation of the benzothiophene core to create materials for OFETs and OPVs. rsc.org
Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities, which are useful for creating rigid, linear molecular structures that can facilitate desirable intermolecular packing in the solid state.
Stille Coupling: Using organostannane reagents, this coupling method provides another powerful tool for C-C bond formation, enabling the synthesis of complex benzothiophene-based architectures.
The presence of the methoxy group further enhances the utility of this building block. As an electron-donating group, it modulates the HOMO/LUMO energy levels of the final material, which is crucial for tuning its semiconductor properties and ensuring efficient charge injection/extraction in electronic devices. acs.org It also influences the solubility of the resulting materials, a key consideration for solution-processable fabrication techniques. nih.gov Through these synthetic routes, this compound provides a gateway to a vast library of functionalized benzothiophene scaffolds, enabling the systematic exploration of structure-property relationships and the development of next-generation organic electronic materials.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Methoxybenzothiophenes
The synthesis of functionalized benzo[b]thiophenes is a mature field, yet significant opportunities exist for the development of more sustainable and efficient methodologies. Current methods often rely on multi-step sequences or harsh reaction conditions. Future research should prioritize the creation of novel synthetic pathways that are both environmentally benign and economically viable.
One promising avenue is the advancement of electrophilic cyclization reactions. A reported methodology utilizes sodium halides with copper(II) sulfate (B86663) in ethanol (B145695) to produce 3-halobenzo[b]thiophenes from 2-alkynyl thioanisoles in high yields. researchgate.net Future work could expand this greener approach to synthesize a wider array of halogenated and methoxylated benzothiophenes, potentially through a one-pot process that installs both the methoxy (B1213986) and iodo groups with high regioselectivity.
Exploration of Underexplored Reactivity and Derivatization Pathways for 2-Iodo-3-methoxybenzo[b]thiophene
The inherent reactivity of this compound offers numerous possibilities for derivatization that remain underexplored. The carbon-iodine bond at the C-2 position is a particularly attractive site for modification. While standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) are predictable, future research should focus on employing novel coupling partners and catalytic systems to access unprecedented molecular architectures. For instance, exploring C-H activation at other positions on the benzothiophene (B83047) ring system, while using the existing iodo- and methoxy- groups as directing influences, could lead to highly substituted and complex derivatives.
The methoxy group at the C-3 position also represents a key functional handle. Selective de-methylation to unmask the corresponding 3-hydroxybenzo[b]thiophene would open up a vast new set of derivatization pathways, including etherification, esterification, and conversion to triflates for further cross-coupling.
Moreover, the benzo[b]thiophene nucleus itself can participate in cycloaddition reactions. numberanalytics.com A systematic investigation into the Diels-Alder and other cycloaddition reactions involving this compound as the dienophile or diene component could yield complex, polycyclic heterocyclic systems with unique three-dimensional structures and properties.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. Future research should leverage advanced computational modeling to rationally design novel derivatives of this compound and to predict their properties before undertaking costly and time-consuming laboratory synthesis.
Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict the regioselectivity of further substitutions, and calculate the electronic properties (e.g., HOMO-LUMO energy gaps) of designed compounds. nih.govresearchgate.net This predictive power is crucial for tailoring molecules for specific applications, such as organic electronics. For example, DFT calculations can help identify substituents that will tune the emission and absorption spectra for use in organic light-emitting diodes (OLEDs).
For applications in medicinal chemistry or materials science, molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies can provide invaluable insights. nih.gov MD simulations can model the binding of benzothiophene derivatives to biological targets or predict the solid-state packing and morphology of thin films, which is critical for charge transport in organic semiconductors. nih.govnih.gov By combining these computational approaches, researchers can create a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models, leading to a more efficient discovery process.
Innovative Applications in Material Sciences and Beyond for Substituted Benzothiophenes
The benzo[b]thiophene core is a privileged scaffold in materials science, particularly in the field of organic electronics, due to its rigid, planar structure and π-conjugated system. nih.govnumberanalytics.com Derivatives of this compound are prime candidates for the development of next-generation organic materials.
The presence of the iodine atom provides a reactive handle for polymerization, enabling the synthesis of novel conjugated polymers for use in:
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some benzothiophene-based materials makes them ideal for use as the active semiconductor layer in OFETs. researchgate.net
Organic Photovoltaics (OPVs): Benzothiophene derivatives can be designed to act as either electron donor or acceptor materials in the active layer of solar cells. numberanalytics.com
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of substituted benzothiophenes allow for the creation of efficient light-emitting materials across the visible spectrum. numberanalytics.com
Future research should focus on synthesizing novel small molecules and polymers from this compound and systematically studying their photophysical and electronic properties. rsc.org The goal is to establish clear structure-property relationships that will guide the design of materials with enhanced performance, stability, and processability for commercial applications in flexible and transparent electronics. numberanalytics.comresearchgate.net Beyond materials, the unique substitution pattern may also yield derivatives with interesting biological activities, warranting exploration in medicinal chemistry. wikipedia.org
Compound Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 66831-78-5 sinfoochem.com |
| Molecular Formula | C₉H₇IOS |
| Molecular Weight | 290.12 g/mol |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Iodo-3-methoxybenzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via electrophilic iodination or transition metal-catalyzed coupling. For example, iodine-mediated cyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane derivatives in dichloromethane (DCM) under argon yields 3-iodo-2-substituted benzo[b]thiophenes with yields up to 95% . Alternatively, Pd-catalyzed Sonogashira coupling of 2-iodothiophenol with alkynes produces 2-substituted derivatives in moderate yields (up to 87%) . Key factors include stoichiometry of iodine (2 eq.), solvent choice (e.g., DCM vs. hexane), and reaction time (3 hours for complete conversion). Purification via column chromatography (Hexane/EtOAc) ensures product purity .
Q. How is this compound characterized analytically, and what spectral markers are critical for validation?
- Methodological Answer : Characterization relies on H/C NMR, IR, and LC-MS. For iodinated derivatives, NMR peaks for the methoxy group (-OCH) appear at ~3.8–4.0 ppm (H) and ~55 ppm (C), while the iodine substituent causes deshielding of adjacent aromatic protons. IR confirms C-I bonds (500–600 cm) and methoxy C-O stretches (~1250 cm). LC-MS and HRMS validate molecular weight and isotopic patterns (e.g., iodine’s M+2 peak) .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using Hexane/EtOAc gradients (e.g., 9:1 to 4:1) effectively separates iodinated products from byproducts. For polar derivatives, reverse-phase HPLC with MeCN:HO gradients (30%→100%) is recommended . Solvent selection (e.g., DCM for extraction) and drying agents (anhydrous MgSO) minimize residual moisture .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. pentyl) influence the reactivity and regioselectivity of benzo[b]thiophene iodination?
- Methodological Answer : Electron-donating groups (e.g., methoxy) direct iodination to the 3-position via resonance stabilization, while alkyl chains (e.g., pentyl) may sterically hinder electrophilic attack. Comparative studies using substituents with varying electronic profiles (e.g., phenyl, pentyl) show yields ranging from 86% to 95%, with steric bulk reducing efficiency slightly . DFT calculations or Hammett plots can quantify substituent effects on reaction kinetics .
Q. What strategies resolve contradictions in reported yields for Pd-catalyzed vs. iodine-mediated syntheses of 2-substituted derivatives?
- Methodological Answer : Contradictions arise from solvent polarity, catalyst loading (e.g., Pd(II) vs. Cu co-catalysts), and substrate scope. For instance, Pd-catalyzed methods favor arylacetylenes (yields ~87%), while iodine cyclization excels with alkyl substrates (yields ~95%) . Systematic optimization (e.g., varying Pd sources, temperature) and kinetic studies (e.g., monitoring via TLC/GC-MS) clarify ideal conditions .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in biological systems?
- Methodological Answer : Introduce diverse substituents (e.g., electron-withdrawing cyano or electron-donating amino groups) at the 2- or 3-positions and evaluate biological activity (e.g., antibacterial IC). For example, 3-cyano-2-(thiophen-2-yl) derivatives exhibit enhanced fluorescence and receptor binding, enabling mechanistic studies via fluorescence quenching or competitive ligand assays . Dose-response assays and molecular docking (e.g., AutoDock Vina) correlate structural features with activity .
Q. What analytical techniques are critical for identifying byproducts in electrophilic cyclization reactions of benzo[b]thiophenes?
- Methodological Answer : High-resolution mass spectrometry (HRMS) detects halogenated byproducts (e.g., di-iodinated species), while H NMR identifies regiochemical isomers. For example, over-iodination can yield 2,3-diiodo derivatives, distinguishable by split aromatic proton signals. GC-MS monitors volatile byproducts, and XRD confirms crystal structure purity .
Methodological Best Practices
- Literature Review : Use SciFinder or Reaxys with keywords like "this compound synthesis" and filter by reaction type (e.g., "electrophilic substitution") to identify optimal protocols .
- Data Analysis : Apply statistical tools (e.g., ANOVA for yield comparisons) and spectral databases (NIST WebBook) to validate characterization .
- Contradiction Resolution : Replicate conflicting studies under controlled conditions (e.g., identical solvents, catalysts) and publish corrigenda with raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
